

# physical and chemical properties of methyl caffeate

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## Compound of Interest

Compound Name: *Methyl caffeate*

Cat. No.: *B142706*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Methyl Caffeate**

## Introduction

**Methyl caffeate** is a naturally occurring phenolic compound, specifically an ester of caffeic acid.<sup>[1]</sup> It is found in various plant species, including the fruits of *Solanum torvum*.<sup>[1][2]</sup> As a derivative of caffeic acid, **methyl caffeate** shares the characteristic ortho-dihydroxyl (catechol) ring structure and an  $\alpha,\beta$ -unsaturated side chain.<sup>[3]</sup> The presence of a methyl ester group increases its lipophilicity compared to caffeic acid, which can enhance its membrane permeability and biological activity.<sup>[3][4]</sup> This compound has garnered significant interest within the scientific community for its diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.<sup>[2][5][6][7]</sup> This guide provides a comprehensive overview of its core physical, chemical, and biological properties, complete with experimental methodologies and pathway diagrams for researchers in drug discovery and development.

## Physical and Chemical Properties

The fundamental physicochemical properties of **methyl caffeate** are summarized below. These data are crucial for its handling, formulation, and application in experimental settings.

## General and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	<a href="#">[1]</a> <a href="#">[8]</a>
Synonyms	Caffeic acid methyl ester, Methyl 3,4-dihydroxycinnamate	<a href="#">[9]</a> <a href="#">[10]</a>
CAS Number	3843-74-1	<a href="#">[11]</a> <a href="#">[12]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	<a href="#">[8]</a> <a href="#">[11]</a>
Molecular Weight	194.18 g/mol	<a href="#">[8]</a> <a href="#">[11]</a>
Appearance	Off-White to Brown Solid / Powder	<a href="#">[1]</a> <a href="#">[9]</a>
Melting Point	158-161 °C	<a href="#">[9]</a> <a href="#">[13]</a>
Boiling Point	112-115 °C at 1 x 10 <sup>-3</sup> Torr; 368 °C (estimated at 760 mmHg)	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
pKa	8.71 ± 0.18 (Predicted)	<a href="#">[9]</a>
logP (o/w)	1.190 (Estimated)	<a href="#">[9]</a> <a href="#">[14]</a>

## Solubility

Solvent	Solubility	Source(s)
Water	1.142e+04 mg/L at 25 °C (Estimated)	[14]
Methanol	Slightly Soluble	[9]
Ethanol	20 mg/mL	[10]
DMSO	5 mg/mL; 30 mg/mL (with sonication)	[10][15]
DMF	5 mg/mL	[10]
Acetonitrile	Slightly Soluble	[9]
Ethyl Acetate	Slightly Soluble	[9]
PBS (pH 7.2)	0.5 mg/mL	[10]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of **methyl caffeoate**.

### NMR Spectroscopy

<sup>1</sup>H-NMR (DMSO-d<sub>6</sub>, 400 MHz):

- δ 7.31 (1H, d, J = 16.0 Hz, H-7)
- δ 7.12 (1H, d, J = 1.8 Hz, H-2)
- δ 6.97 (1H, dd, J = 8.0, 1.8 Hz, H-6)
- δ 6.79 (1H, d, J = 8.0 Hz, H-5)
- δ 6.42 (1H, d, J = 16.0 Hz, H-8)
- δ 3.80 (3H, s, H-10)

<sup>13</sup>C-NMR (DMSO-d<sub>6</sub>, 100 MHz):

- δ 167.7 (C-9)
- δ 148.8 (C-4)
- δ 148.3 (C-3)
- δ 140.1 (C-7)
- δ 126.8 (C-1)
- δ 122.1 (C-6)
- δ 116.1 (C-8)
- δ 115.6 (C-2)
- δ 111.2 (C-5)
- δ 56.0 (C-10)

Note: Assignments may vary based on solvent and instrument frequency.

## Other Spectroscopic Data

Technique	Key Features	Source(s)
UV-Vis Spectroscopy	λ <sub>max</sub> : 328-330 nm (in Methanol)	[9][10]
Mass Spectrometry (EI-MS)	Molecular Ion Peak (M <sup>+</sup> ): m/z 194. Key Fragments: 163, 134, 126, 89.	[8]

## Experimental Protocols

This section details the methodologies for the synthesis, isolation, and biological evaluation of **methyl caffeoate**.

## Synthesis and Isolation

Protocol 1: Synthesis via Esterification **Methyl caffeate** can be synthesized through the esterification of caffeic acid with methanol.[\[16\]](#)[\[17\]](#) A common laboratory-scale method utilizes a cation-exchange resin as a catalyst.[\[17\]](#)[\[18\]](#)

- Reactants: Caffeic acid and methanol.
- Catalyst: A porous cation-exchange resin (e.g., Diaion PK208LH).[\[16\]](#)
- Procedure: a. Dissolve caffeic acid in an excess of methanol. b. Add the cation-exchange resin to the mixture. c. Heat the reaction mixture, typically to 60 °C, with continuous stirring.[\[17\]](#)[\[18\]](#) d. Monitor the reaction progress over several hours (e.g., 4 hours) using High-Performance Liquid Chromatography (HPLC).[\[16\]](#)[\[17\]](#) e. Upon completion, filter the resin from the mixture. f. Evaporate the excess methanol under reduced pressure to yield crude **methyl caffeate**. g. Purify the product using column chromatography.

Protocol 2: Isolation from Natural Sources (e.g., Solanum torvum) **Methyl caffeate** can be isolated from plant material using solvent extraction followed by chromatographic purification.[\[2\]](#)[\[19\]](#)

- Extraction: a. Air-dry and powder the fruit material of Solanum torvum. b. Perform sequential extraction with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol.[\[19\]](#) c. The ethyl acetate extract typically shows high activity and is selected for further isolation.[\[19\]](#)
- Chromatographic Purification: a. Subject the concentrated ethyl acetate extract to column chromatography over silica gel. b. Elute the column with a solvent gradient system (e.g., hexane-ethyl acetate). c. Collect fractions and monitor them using Thin Layer Chromatography (TLC). d. Combine fractions containing the compound of interest and concentrate them. e. Recrystallize the resulting solid to obtain pure **methyl caffeate**. f. Confirm the structure of the isolated compound using spectroscopic methods (NMR, MS).

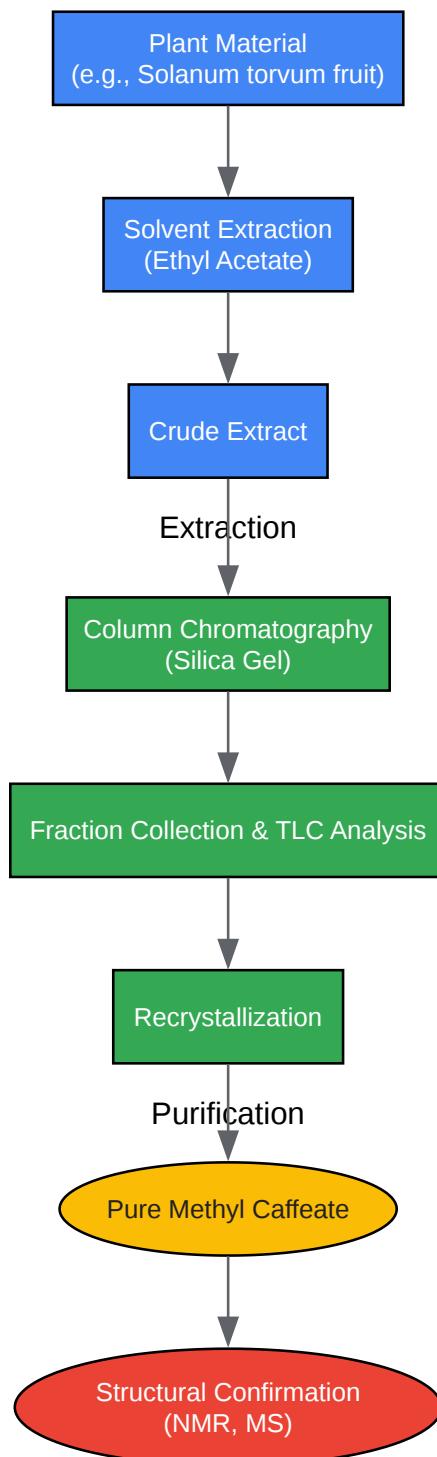


Figure 1: General Workflow for Isolation and Purification

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Figure 1: General Workflow for Isolation and Purification

## Biological Activity Assays

Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay) This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[20]

- Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of **methyl caffeoate**.
- Reaction: Mix the **methyl caffeoate** solution with the DPPH solution in a microplate or cuvette.
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[20]
- Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to a control (DPPH solution without the sample). The EC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[20]

Protocol 4: Anti-inflammatory Activity in Macrophages This protocol assesses the ability of **methyl caffeoate** to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6][21]

- Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach the desired confluence.
- Treatment: Pre-treat the cells with various concentrations of **methyl caffeoate** for a short period (e.g., 1 hour).
- Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce an inflammatory response.
- Incubation: Incubate the cells for 18-24 hours.
- Analysis:

- Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
- Prostaglandin E<sub>2</sub> (PGE<sub>2</sub>): Quantify PGE<sub>2</sub> levels in the supernatant using an ELISA kit.
- TNF-α: Measure the concentration of this pro-inflammatory cytokine in the supernatant using ELISA.[6][21]
- Western Blot/RT-PCR: Analyze cell lysates to determine the protein and mRNA expression levels of iNOS and COX-2.[6]

Protocol 5: Anticancer Activity (Apoptosis in MCF-7 Breast Cancer Cells) This protocol evaluates the cytotoxic and apoptosis-inducing effects of **methyl caffeoate** on human breast cancer cells (MCF-7).[19]

- Cytotoxicity Assay (MTT): a. Seed MCF-7 cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of **methyl caffeoate** for 24-48 hours. c. Add MTT solution to each well and incubate to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solvent (e.g., DMSO). e. Measure the absorbance at ~570 nm to determine cell viability.[19]
- Apoptosis Analysis (Western Blot): a. Treat MCF-7 cells with **methyl caffeoate** at its IC<sub>50</sub> concentration. b. Lyse the cells and collect the total protein. c. Separate proteins by SDS-PAGE and transfer them to a membrane. d. Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Bid, caspase-3, PARP, cytochrome c).[19] e. Use secondary antibodies conjugated to an enzyme for detection. f. Visualize the protein bands to assess changes in their expression levels.

## Key Signaling Pathways

**Methyl caffeoate** exerts its biological effects by modulating specific cellular signaling pathways.

## Anti-inflammatory Mechanism via NF-κB Inhibition

**Methyl caffeoate** demonstrates potent anti-inflammatory properties by inhibiting the production of key mediators like NO, PGE<sub>2</sub>, and TNF-α.[6][21] This action is primarily achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated

macrophages, **methyl caffeate** prevents the degradation of the inhibitor of NF-κB (IκB), which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus.[6] This down-regulation of NF-κB activity leads to reduced transcription and expression of pro-inflammatory enzymes iNOS and COX-2.[6][21]

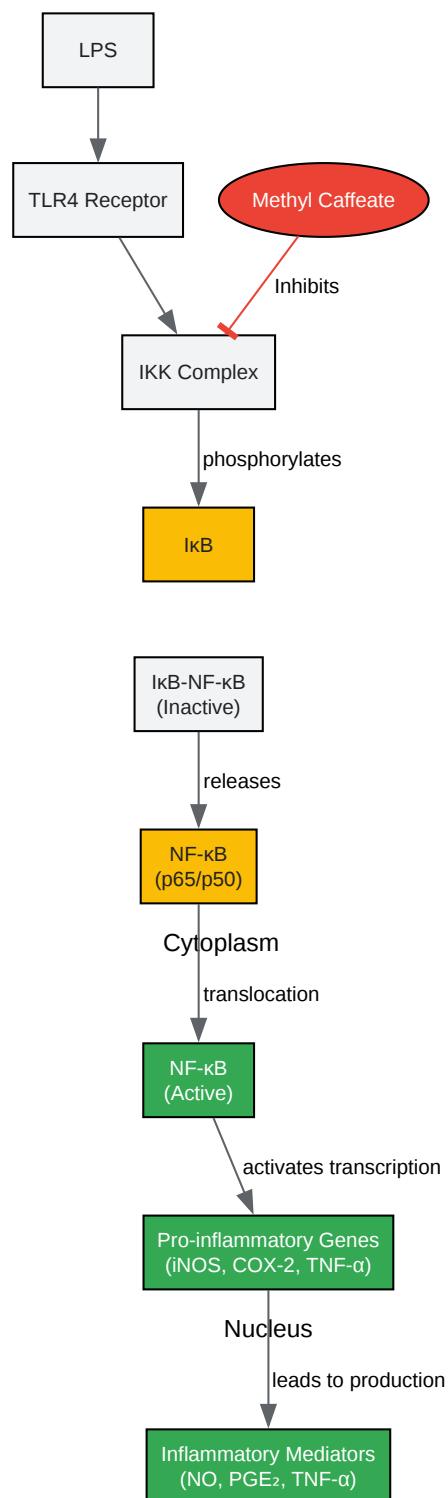


Figure 2: Anti-inflammatory Action of Methyl Caffeate

[Click to download full resolution via product page](#)Figure 2: Anti-inflammatory Action of **Methyl Caffeate**

## Anticancer Mechanism via Induction of Apoptosis

In cancer cells, such as the MCF-7 breast cancer line, **methyl caffeate** induces apoptosis (programmed cell death).<sup>[19]</sup> Its mechanism involves the modulation of the Bcl-2 family of proteins. It down-regulates the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic proteins like Bax and Bid.<sup>[19]</sup> This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, primarily through caspase-3, which executes the final stages of apoptosis by cleaving key cellular substrates like PARP.<sup>[19]</sup>

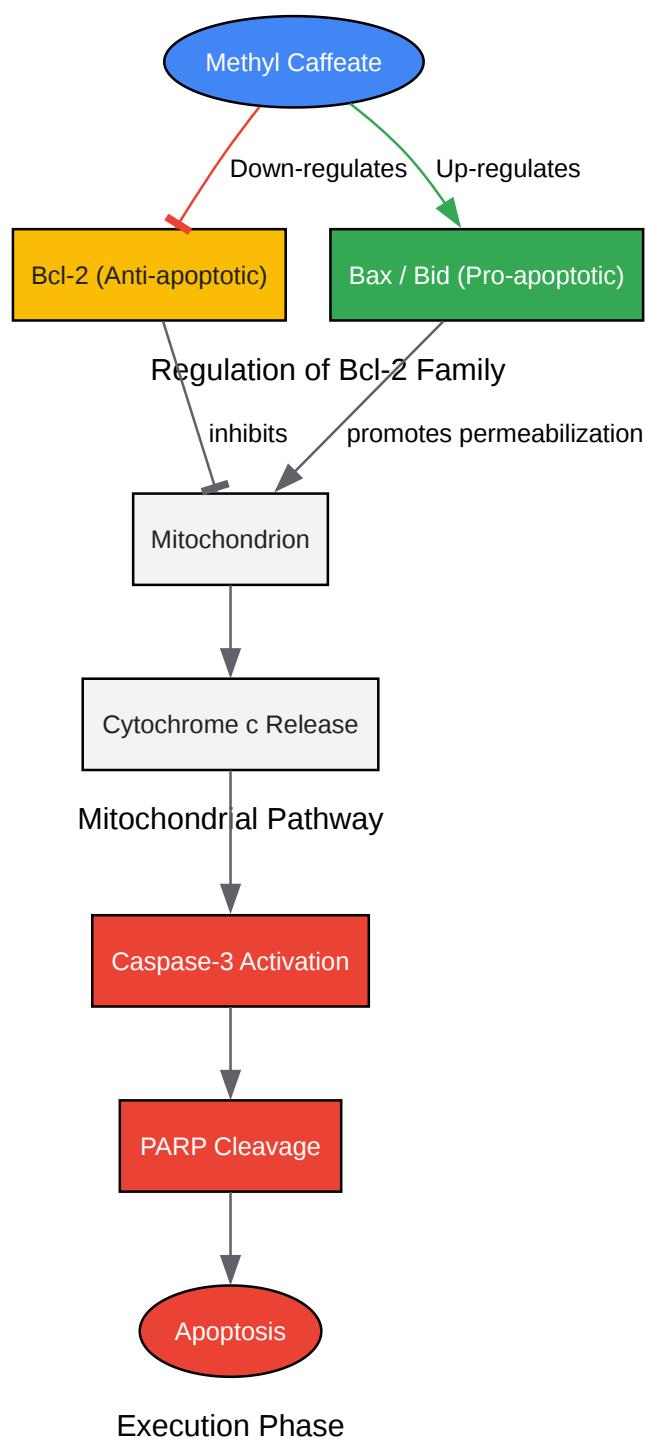


Figure 3: Apoptosis Induction by Methyl Caffeate in Cancer Cells

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